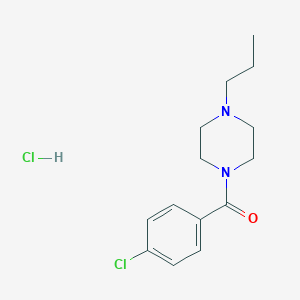
dietil 2-(3-oxopropil)malonato
Descripción general
Descripción
Diethyl (3-oxopropyl)malonate, also known as 1,3-diethyl 2-(3-oxopropyl)propanedioate, is an organic compound with the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol . This compound is a derivative of malonic acid and is characterized by the presence of two ethyl ester groups and a 3-oxopropyl group attached to the central carbon atom of the malonate moiety .
Aplicaciones Científicas De Investigación
Ciencia de los Materiales
El dietil 2-(3-oxopropil)malonato se ha utilizado en el crecimiento y la caracterización de especímenes cristalinos para diversas aplicaciones. Los monocristales de este compuesto se cultivaron con éxito y eficiencia mediante el método estándar de evaporación lenta . Estos cristales tienen aplicaciones potenciales en filtros dieléctricos y electrónicos, aplicaciones térmicas, ópticas y mecánicas .
Aplicaciones Biomédicas
El compuesto ha sido probado para sus posibles aplicaciones biomédicas. Se ha encontrado que el compuesto muestra resultados prometedores en las pruebas de acoplamiento molecular para la diabetes mellitus, una enfermedad comúnmente asociada con el estilo de vida y el comportamiento alimentario . Los valores de afinidad de unión para el inhibidor estándar A74DME y el compuesto de investigación D23DYM fueron − 8.1 kJ/mol y − 8.3 kJ/mol, respectivamente . Esto sugiere que el compuesto puede tener potencial como agente terapéutico en el tratamiento de la diabetes.
Fotónica
En el campo de la fotónica, los materiales ópticos no lineales juegan un papel importante en el almacenamiento de datos, la tecnología láser y la comunicación óptica . El this compound, al ser un material orgánico, exhibe un pronunciado efecto electroóptico, lo que lo convierte en un candidato potencial para material de conversión de alta frecuencia .
Catálisis
En la síntesis de malonato de dietilo con etanol y ácido malónico como reactivos, se investigó la actividad catalítica del grafito expandible (EG) . El this compound se puede sintetizar utilizando este método, que es simple, rápido y ecológico .
Espectrometría de Masas
La adición de derivados de Grignard al malonato de etoximetilen dietilo genera derivados de malonato de dietilo 2-sustituidos . Este compuesto se puede utilizar en el estudio de datos espectrales de masas para estos derivados <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" view
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (3-oxopropyl)malonate can be synthesized through the alkylation of diethyl malonate with 3-bromopropanone. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 3-bromopropanone .
Industrial Production Methods
Industrial production of diethyl (3-oxopropyl)malonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3-oxopropyl)malonate undergoes various chemical reactions, including:
Alkylation: The enolate ion formed from diethyl (3-
Propiedades
IUPAC Name |
diethyl 2-(3-oxopropyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQNJWQEVPVFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173166 | |
| Record name | Diethyl (3-oxopropyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19515-61-8 | |
| Record name | 1,3-Diethyl 2-(3-oxopropyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19515-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (3-oxopropyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019515618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (3-oxopropyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (3-oxopropyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL (3-OXOPROPYL)MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5K5KVC8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylpyrido[2,3-d]pyridazine](/img/structure/B28643.png)




![4-[(trimethylsilyl)methyl]Phenol](/img/structure/B28652.png)








